

Protocol for the Synthesis of Melamine-Based Acoustic Foam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Melamine
Cat. No.:	B1676169

[Get Quote](#)

Introduction

Melamine foam is a lightweight, open-cell foam material produced from a **melamine**-formaldehyde condensate.^[1] Its unique three-dimensional network structure endows it with a desirable combination of properties, including excellent sound absorption, thermal insulation, and inherent flame retardancy.^{[1][2][3]} These characteristics make it a sought-after material in various applications, such as acoustic insulation in buildings and vehicles, thermal insulation, and as the base for abrasive cleaning sponges.^{[1][2]} This document provides a detailed protocol for the laboratory-scale synthesis of **melamine**-based acoustic foam, intended for researchers, scientists, and professionals in materials science and product development. The protocol covers the preparation of the **melamine**-formaldehyde (MF) resin, the foaming and curing process, and post-treatment of the resulting foam.

Data Presentation

Table 1: Core Raw Material Composition for Melamine Foam Synthesis

Component	Function	Typical Range (wt%)	Notes
Melamine	Primary triazine monomer	35 - 45%	Provides nitrogen content and structural rigidity.
Formaldehyde (37% solution)	Crosslinker / polymer partner	55 - 65%	Reacts with melamine to form the resin network.
Curing Agent / Catalyst (e.g., formic acid, inorganic/organic acid salts)	Condensation catalyst	0.5 - 2%	Controls the speed of the polymerization reaction.
Surfactant (e.g., anionic, non-ionic, silicone-based)	Stabilizes foam cells	0.2 - 5%	Improves the uniformity of the pore structure.[4]
Blowing Agent (e.g., pentane, water vapor)	Expands the foam	1 - 45%	Creates the cellular, low-density structure. [5]
Additives (optional)	Modifiers	< 1 - 15%	Includes dyes, whitening agents, stabilizers, etc.[5]

Source: Adapted from various sources, including technical datasheets and patents.[4][5]

Table 2: Example Formulations for Melamine-Formaldehyde Resin and Foam

Formulation Component	Example 1 (parts by weight)	Example 2 (parts by weight)	Example 3 (Molar Ratio)
Melamine/Formaldehyde Precondensate	100	-	-
Melamine	-	7.56 g	1
Formaldehyde	-	14.20 g	3
Water	40	20 mL	-
Curing Agent (Hardener)	3	Formic acid (added later)	-
Surfactant Mixture	3	SDBS (1%)	-
Blowing Agent	10	Pentane (3%)	-
Salt (inorganic/organic acid)	0.5	-	-
Dye/Whitening Agent	1	-	-
Light/Heat Stabilizer	10	-	-

Source: Compiled from patent literature and scientific articles.[5][6]

Table 3: Typical Physical and Acoustic Properties of Melamine Foam

Property	Typical Value
Density	6 - 12 kg/m ³ [4] [7]
Cell Structure	Open-cell [1] [4]
Fire Resistance	Self-extinguishing (UL94 V-0) [4]
Thermal Stability	Up to 240°C [4]
Sound Absorption Coefficient	0.7 - 0.9 [4]
Tensile Strength	120 - 180.9 kPa [8] [9]
Elongation at Break	13.6 - 15% [8] [10]

Experimental Protocols

Part 1: Preparation of Melamine-Formaldehyde (MF) Precondensate

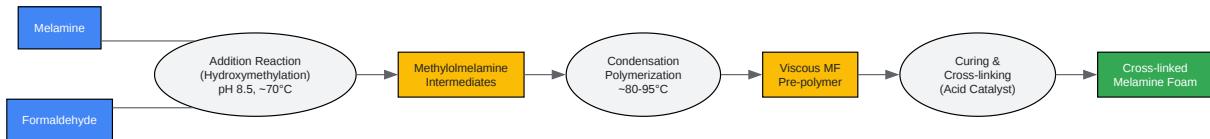
This protocol describes the synthesis of the MF resin, which serves as the precursor to the foam.

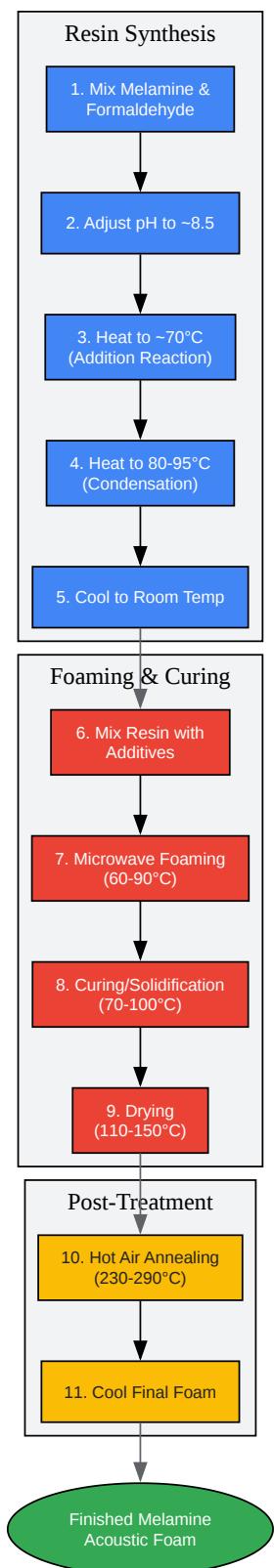
- Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and mechanical stirrer, combine **melamine** and a 37 wt.% formaldehyde solution. The molar ratio of **melamine** to formaldehyde can range from 1:2.1 to 1:3.9.[\[11\]](#) For a typical synthesis, a molar ratio of 1:3 is used.[\[5\]](#)
- pH Adjustment: Adjust the pH of the mixture to approximately 8.5 by adding a 10% NaOH solution dropwise while stirring.[\[12\]](#)
- Hydroxymethylation: Heat the mixture to around 70°C for 1 hour with continuous stirring.[\[6\]](#) The solution should become clear as the **melamine** dissolves and reacts with formaldehyde to form methylol**melamines**.
- Condensation Reaction: Increase the temperature to approximately 80-95°C and maintain it for 1-3 hours.[\[6\]](#)[\[13\]](#) This step promotes the condensation of the methylol**melamine** intermediates, leading to the formation of a viscous pre-polymer. The reaction should be monitored until the desired viscosity is achieved.

- Cooling: Once the target viscosity is reached, cool the resulting MF resin to room temperature.

Part 2: Foaming and Curing of the MF Resin

This part of the protocol details the process of converting the liquid resin into a solid foam structure. Microwave radiation is a common method for heating and foaming.[5][14]


- Formulation Preparation: In a suitable container, combine the prepared MF resin with a surfactant, a blowing agent (e.g., pentane), and a curing agent (e.g., formic acid). The mixture should be stirred vigorously to ensure uniform dispersion of all components.[6]
- Foaming: Transfer the aqueous mixture into a microwave-safe mold. Place the mold in a microwave oven and heat. The microwave radiation will cause the blowing agent to vaporize, leading to the expansion of the resin into a foam.[5] A typical treatment may involve heating at 60-90°C for 0.1-3 minutes.[5]
- Curing/Solidification: The heat from the microwave also initiates the cross-linking of the resin, catalyzed by the curing agent. This solidifies the cellular structure.[2] This step may be followed by a solidification period at 70-100°C for 10-20 minutes.[5]
- Drying: The semi-finished foam product is then dried to remove residual water and other volatile components. This can be done in a conventional oven at a temperature of 110-150°C for 10-20 minutes.[5]


Part 3: Post-Treatment - Annealing

A final annealing or tempering step is crucial for enhancing the foam's properties and reducing residual formaldehyde.

- Hot Air Annealing: Place the dried foam in an oven with circulating hot air.[5]
- Tempering: Heat the foam at a temperature in the range of 230-290°C.[11] A typical duration for this step is between 30 and 50 minutes.[5] This high-temperature treatment helps to further cross-link the polymer and significantly reduces formaldehyde emissions.[11]
- Cooling: After annealing, allow the finished **melamine** foam product to cool to room temperature. The foam can then be cut and shaped for specific applications.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. All About Melamine Foam From SINOYQX? - SINOYQX | World's No.2 Melamine Foam Manufacturer | Resin & Magic Sponge Supplier [sinoyqx.com]
- 2. melaminefoamtech.com [melaminefoamtech.com]
- 3. download.bASF.com [download.bASF.com]
- 4. scribd.com [scribd.com]
- 5. CN104231543A - Melamine/formaldehyde foam and preparation method thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. US20170342229A1 - Method for preparing high-performance melamine foam - Google Patents [patents.google.com]
- 9. melamine foam technical data [keepitquiet.co.uk]
- 10. 800nonoise.com [800nonoise.com]
- 11. US20120071578A1 - Producing melamine-formaldehyde foams - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. WO2018095760A1 - Production of melamine-formaldehyde foams - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Protocol for the Synthesis of Melamine-Based Acoustic Foam]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676169#protocol-for-creating-melamine-based-acoustic-foam>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com